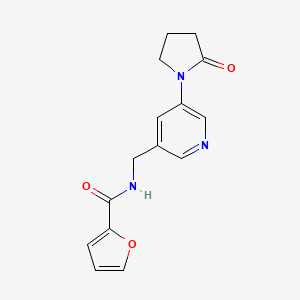

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide, also known as Compound A, is a small molecule that has shown promising results in scientific research applications.

Scientific Research Applications

Anti-Tubercular Agent

This compound has shown promise as an anti-tubercular agent. In a study, several derivatives were synthesized and evaluated for their efficacy against tuberculosis. One of the compounds demonstrated an IC90 of 40.32 μM, indicating potent activity against the disease-causing bacteria . This suggests its potential use in developing new treatments for tuberculosis.

Crystallography Studies

The unique structure of this compound has facilitated the development of single crystals for certain derivatives . These crystals can be used in X-ray crystallography to determine the three-dimensional structures of small molecules, which is crucial for understanding their function and interaction with biological targets.

Cytotoxicity Assessment

Research has also been conducted to assess the cytotoxicity of this compound on HEK-293 cells, which are human embryonic kidney cells . This is an important step in drug development to ensure that potential therapeutic agents are not toxic to human cells.

Chemical Synthesis

The compound’s structure allows for chemodivergent synthesis, which is a method that can yield multiple products from a single substrate under identical conditions . This is valuable for creating libraries of compounds for drug discovery and other research applications.

Mechanism of Action

Target of Action

The primary target of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for the development of antithrombotic agents .

Mode of Action

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide interacts with FXa in a specific manner . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation pathway . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an antithrombotic effect .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide prevents the conversion of prothrombin to thrombin . This results in an antithrombotic effect, reducing the risk of blood clot formation .

Action Environment

The action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is influenced by various environmental factors. For instance, the presence of aryl nitrile oxides with a high electron density on the phenyl ring favours the cycloaddition reaction

properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14-4-1-5-18(14)12-7-11(8-16-10-12)9-17-15(20)13-3-2-6-21-13/h2-3,6-8,10H,1,4-5,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGIQLFCUBAXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)

![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)

![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)

![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)